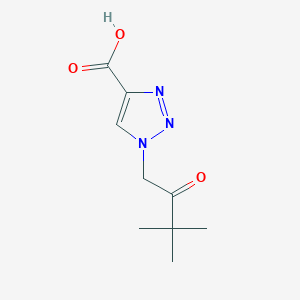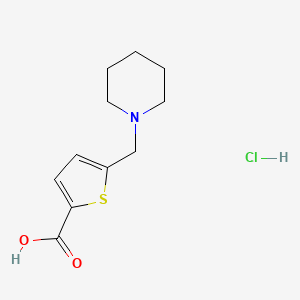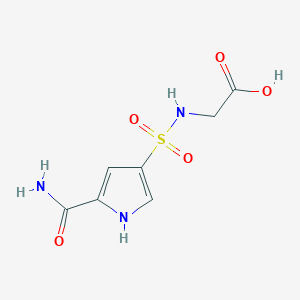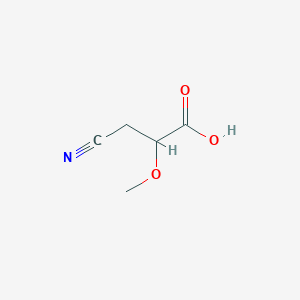
3-Cyano-2-methoxypropanoic acid
Übersicht
Beschreibung
3-Cyano-2-methoxypropanoic acid, also known as 3-cyano-2-methoxypropionic acid (CMPA), is a naturally occurring organic compound found in various plants and animals1. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties1.
Synthesis Analysis
The synthesis of 3-Cyano-2-methoxypropanoic acid involves several advanced techniques in metabolic engineering and synthetic biology. These include introducing heterologous pathways, precise gene expression control, enzyme engineering, and fermentation optimization to improve yields in microbial cell factories1.Molecular Structure Analysis
The molecular formula of 3-Cyano-2-methoxypropanoic acid is C5H7NO31. The molecular weight is 129.11 g/mol1.
Chemical Reactions Analysis
The chemical reactions involving 3-Cyano-2-methoxypropanoic acid are not well-documented in the available literature. However, it’s known that the compound has a wide range of biological activities, which suggests it may participate in various biochemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-2-methoxypropanoic acid are not well-documented in the available literature. However, its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol1.Wissenschaftliche Forschungsanwendungen
Biotechnological Production of Valuable Chemicals
- Production of 3-Hydroxypropanoic Acid : Metabolic engineering and synthetic biology advancements have led to efficient bio-production methods for 3-hydroxypropanoic acid (3-HP), a chemical precursor for acrylic acid and bioplastics, from renewable resources. These innovations include introducing heterologous pathways, precise gene expression control, enzyme engineering, and fermentation optimization to improve yields in microbial cell factories (Jers et al., 2019).
Chemical Synthesis and Catalysis
- Catalytic Chemical Methods for 3-HP : Eco-sustainable processes have been developed for the production of 3-hydroxypropanoic acid, highlighting the potential of catalytic methods in achieving high yields from biomass-derived materials (Pina, Falletta, & Rossi, 2011).
- Biomass Conversion to 3-HP : The biomass-derived platform chemical levulinic acid can be efficiently converted into 3-hydroxypropanoic acid through oxidation with hydrogen peroxide, demonstrating a chemical-catalytic approach to sustainable chemical synthesis (Wu, Dutta, & Mascal, 2015).
Organic Chemistry and Drug Development
- Biocatalytic Synthesis of Chiral Precursors : Commercial lipases have been used as biocatalysts for the synthesis of chiral precursors of β-substituted-γ-amino acids, offering an efficient route to optically active compounds, which are crucial for drug development (Mukherjee & Martínez, 2011).
Environmental and Materials Science
- Corrosion Inhibition : New acrylamide derivatives have been explored as corrosion inhibitors in nitric acid solutions for copper, leveraging the structural properties of cyano and methoxy groups for enhancing corrosion resistance, showcasing the application of organic compounds in materials protection (Abu-Rayyan et al., 2022).
Safety And Hazards
The safety and hazards of 3-Cyano-2-methoxypropanoic acid are not well-documented in the available literature. However, it’s important to handle all chemicals with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on 3-Cyano-2-methoxypropanoic acid could include further exploration of its biological activities and potential therapeutic applications. Additionally, more research could be done to understand its synthesis and chemical reactions1.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
3-cyano-2-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-9-4(2-3-6)5(7)8/h4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLYPSDXPSDYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-methoxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



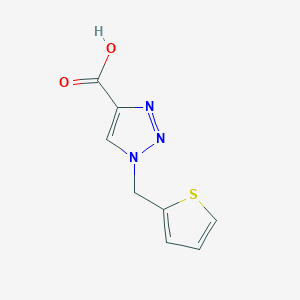
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)


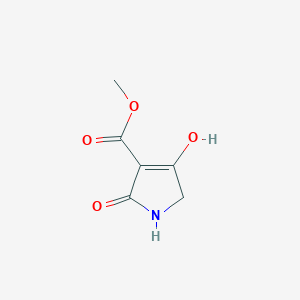
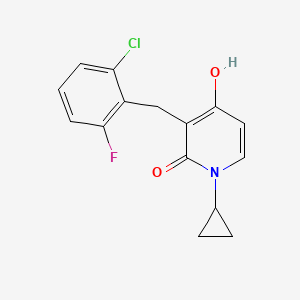
![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
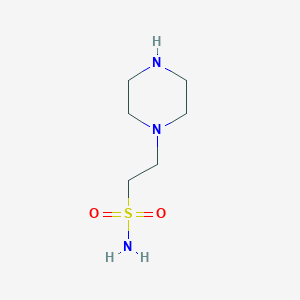
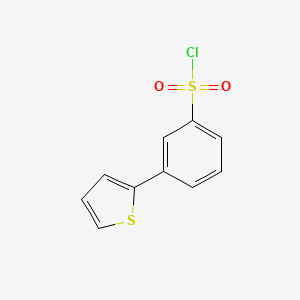
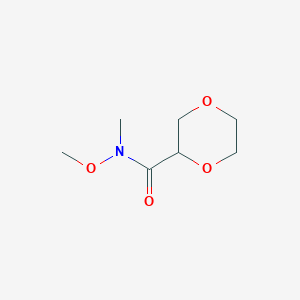
![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)
